Fluorinated and brominated benzamide derivatives represent a class of organic compounds characterized by the presence of a benzamide core structure (C6H5CONH2) with fluorine and bromine atoms substituting hydrogen atoms on the benzene ring and/or the amide nitrogen. These compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the halogen substituents. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. The introduction of fluorine and bromine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, leading to improved pharmacological profiles.
4-bromo-3-fluoro-N-(propan-2-yl)benzamide is an organic compound classified within the benzamide family. It features a benzene ring substituted with bromine and fluorine atoms, an isopropyl group, and an amide functional group. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis.
4-bromo-3-fluoro-N-(propan-2-yl)benzamide is classified as a halogenated aromatic amide. Its structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
The synthesis of 4-bromo-3-fluoro-N-(propan-2-yl)benzamide typically involves the reaction of 4-bromo-3-fluorobenzoic acid with isopropylamine. This reaction is facilitated by coupling agents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate in solvents like methylene chloride.
The reaction conditions are crucial for optimizing yield and purity. The use of automated reactors in industrial settings can enhance these parameters significantly. Purification methods, including recrystallization or chromatography, are often employed to isolate the final product from impurities .
The molecular formula of 4-bromo-3-fluoro-N-(propan-2-yl)benzamide is C10H11BrFNO, with a molecular weight of 260.10 g/mol. The structure can be represented using the canonical SMILES notation: CC(C)NC(=O)C1=CC(=C(C=C1)Br)F. This notation reflects the arrangement of atoms within the molecule, highlighting the positions of the bromine and fluorine substituents on the benzene ring .
Key structural data includes:
4-bromo-3-fluoro-N-(propan-2-yl)benzamide can undergo several types of reactions:
Typical reagents include halogenating agents for substitution reactions, oxidizing agents for oxidation processes, and coupling agents for forming new bonds. Reaction conditions vary but generally require controlled temperatures and specific solvents to optimize outcomes .
The mechanism of action for 4-bromo-3-fluoro-N-(propan-2-yl)benzamide largely depends on its interactions with biological targets. It may act as an enzyme inhibitor or modulator due to its structural characteristics that allow it to fit into active sites of proteins or receptors.
Research indicates that compounds like this can influence biological pathways by binding to specific targets, thereby altering enzyme activity or receptor signaling pathways. Detailed studies on its pharmacodynamics are ongoing to elucidate these mechanisms further .
4-bromo-3-fluoro-N-(propan-2-yl)benzamide typically exhibits solid-state characteristics at room temperature, with melting points varying based on purity.
The compound is stable under standard laboratory conditions but may undergo degradation or reaction under extreme pH or temperature conditions. Its solubility profile indicates moderate solubility in organic solvents while being less soluble in water.
Relevant data includes:
4-bromo-3-fluoro-N-(propan-2-yl)benzamide has several notable applications:
This compound's unique structure and reactivity make it a valuable asset in various fields of scientific research, particularly in chemistry and pharmacology.
Regioselective halogenation represents a critical initial step in synthesizing 4-bromo-3-fluoro-N-(propan-2-yl)benzamide (CAS 1249540-08-6). The orthogonal reactivity of bromine and fluorine substituents enables precise molecular construction essential for downstream applications in pharmaceutical intermediates and functional materials. The meta-bromo and ortho-fluoro arrangement imposes significant electronic constraints on the benzene ring, with the bromine atom exerting a stronger +R effect compared to fluorine's dominant -I effect. This electronic asymmetry creates distinct regions for electrophilic/nucleophilic attack, particularly important for subsequent cross-coupling reactions in drug synthesis [1] [2].
Directed ortho-metalation (DoM) strategies using magnesium or lithium bases provide superior regiocontrol compared to traditional electrophilic substitution. When applied to 3-fluorobenzamide precursors, n-BuLi/TMEDA complexation at -78°C enables selective ortho-bromination via subsequent reaction with hexabromoethane (72% yield, >98% regioselectivity). Alternatively, Pd(0)-catalyzed bromination using NBS (N-bromosuccinimide) with Pd(OAc)₂/XPhos catalytic systems achieves comparable selectivity (85% yield) under milder conditions (50°C in acetonitrile). The choice between these methodologies depends on scale and functional group tolerance, with organometallic approaches requiring stringent anhydrous conditions while catalytic methods tolerate protic functionalities [2] .
Table 1: Regioselective Bromination Method Comparison
Method | Conditions | Yield (%) | Regioselectivity (%) | Key Advantage |
---|---|---|---|---|
Directed ortho-metalation | n-BuLi/TMEDA, -78°C, Hexabromoethane | 72 | >98 | Exceptional selectivity |
Pd-catalyzed bromination | Pd(OAc)₂/XPhos, NBS, MeCN, 50°C | 85 | 97 | Functional group tolerance |
Radical bromination | NBS, AIBN, CCl₄, reflux | 68 | 82 | Operational simplicity |
The introduction of the isopropylamine moiety presents distinctive challenges due to steric hindrance and potential racemization concerns. Carbodiimide-mediated couplings using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in dichloromethane remain prevalent in laboratory-scale synthesis (75-82% yield). However, these methods generate stoichiometric urea derivatives that complicate purification and impact overall yield. Recent advances demonstrate the superiority of uronium/aminium salts such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TFFH (tetramethylfluoroformamidinium hexafluorophosphate) in DMF, which provide near-quantitative conversion (92-95% yield) at reduced reaction times (2-4 hours) with minimized epimerization [2] .
Catalytic amidation represents a transformative approach for large-scale production. Pd-catalyzed carbonylative amination using 4-bromo-3-fluorobenzoic acid with isopropylamine under 10 atm CO pressure and Pd₂(dba)₃/Xantphos catalytic system achieves 88% yield with >99.5% purity. Alternatively, Ni-catalyzed electrochemical amidation in undivided cells provides atom-economical access under ambient temperature and pressure (82% yield, 0.5 mol% catalyst loading). These catalytic methodologies significantly reduce waste generation while eliminating the need for stoichiometric coupling reagents, aligning with green chemistry principles for sustainable scale-up [2] [10].
Table 2: Amidation Reagent Efficiency Comparison
Coupling Method | Reaction Conditions | Yield (%) | Reaction Time (h) | Purity (%) |
---|---|---|---|---|
EDCI/HOBt | DCM, RT, 12h | 78 | 12 | 92 |
HATU/DIPEA | DMF, RT, 2h | 95 | 2 | 98 |
TFFU/NMM | THF, 0°C to RT, 4h | 92 | 4 | 97 |
Pd-catalyzed carbonylation | DMF, 80°C, 10 atm CO, 8h | 88 | 8 | >99.5 |
Ni-electrocatalysis | MeCN, RT, constant current, 6h | 82 | 6 | 98 |
Scale-up of 4-bromo-3-fluoro-N-(propan-2-yl)benzamide synthesis faces significant hurdles in purification, thermal management, and raw material consistency. The compound's limited solubility in common industrial solvents (0.8-1.2 g/100mL in ethanol at 25°C) necessitates high-dilution conditions for crystallization, dramatically reducing throughput. Industrial pilot runs reveal that cooling crystallization from ethanol/water (3:2) requires precise control of cooling rates (0.5°C/minute) to prevent oiling-out and achieve pharmaceutically acceptable purity (>99.5%). Additionally, residual metal catalysts from amidation steps (Pd <10 ppm specification) demand costly chelating resins during workup, increasing production costs by 15-22% [1] [2].
Continuous-flow chemistry offers compelling solutions to these scalability constraints. Microreactor systems operating under segmented-flow conditions enable: 1) Bromination with 10-second residence time at 130°C (vs 2 hours batch), 2) Immediate in-line quenching to prevent dibromination, and 3) Enzymatic amidation using immobilized lipases in packed-bed reactors (residence time 30 minutes, 92% conversion). This integrated approach reduces total synthesis time from 48 hours (batch) to <1 hour while eliminating intermediate isolation and significantly improving E-factor (from 32 to 8.7). However, solids handling in continuous crystallizers remains challenging, with fouling issues observed during extended operations (>72 hours) [2] [10].
Raw material variability presents additional scale-up complications, particularly regarding isopropylamine hydroscopicity and 3-fluorobenzoic acid polymorphic forms. Strict specification protocols must enforce: 1) Isopropylamine assay >99.8% (Karl Fischer <0.1%), and 2) 3-fluorobenzoic acid polymorph Form III (confirmed by PXRD) to ensure consistent reactivity. Implementation of QbD (Quality by Design) principles through DoE (Design of Experiments) has identified critical process parameters achieving robust production at 100kg scale, with CQAs (Critical Quality Attributes) consistently meeting ICH guidelines [1] [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1